molecular formula C7H12N4S B13355738 N~4~,N~6~-Dimethyl-2-(methylsulfanyl)pyrimidine-4,6-diamine CAS No. 84890-64-2

N~4~,N~6~-Dimethyl-2-(methylsulfanyl)pyrimidine-4,6-diamine

Cat. No.: B13355738
CAS No.: 84890-64-2
M. Wt: 184.26 g/mol
InChI Key: OCCPOLWUIONMFI-UHFFFAOYSA-N
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Description

N4,N6-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine is a chemical compound with the molecular formula C7H12N4S and a molecular weight of 184.26 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl and methylthio groups, making it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N6-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine typically involves the reaction of appropriate pyrimidine precursors with methylating agents under controlled conditions. One common method involves the methylation of 2-mercaptopyrimidine-4,6-diamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N4,N6-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N4,N6-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N4,N6-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4,N6-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, thereby affecting cell proliferation and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4,N6-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine is unique due to the presence of both dimethyl and methylthio groups on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

84890-64-2

Molecular Formula

C7H12N4S

Molecular Weight

184.26 g/mol

IUPAC Name

4-N,6-N-dimethyl-2-methylsulfanylpyrimidine-4,6-diamine

InChI

InChI=1S/C7H12N4S/c1-8-5-4-6(9-2)11-7(10-5)12-3/h4H,1-3H3,(H2,8,9,10,11)

InChI Key

OCCPOLWUIONMFI-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=NC(=N1)SC)NC

Origin of Product

United States

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